(2R)-2-acetamido-3-sulfinopropanoic acid
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Overview
Description
(2R)-2-acetamido-3-sulfinopropanoic acid is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an acetamido group and a sulfinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-sulfinopropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the resolution of racemic mixtures using chiral resolving agents. Another approach involves the use of asymmetric synthesis, where chiral catalysts or reagents are employed to produce the desired enantiomer directly .
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-sulfinopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The acetamido group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: The major product is (2R)-2-acetamido-3-sulfonopropanoic acid.
Reduction: The major product is (2R)-2-acetamido-3-sulfidopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2R)-2-acetamido-3-sulfinopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-sulfinopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-acetamido-3-sulfonopropanoic acid
- (2R)-2-acetamido-3-sulfidopropanoic acid
- (2R)-2-amino-3-sulfinopropanoic acid
Uniqueness
(2R)-2-acetamido-3-sulfinopropanoic acid is unique due to its specific stereochemistry and the presence of both acetamido and sulfinyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Biological Activity
(2R)-2-acetamido-3-sulfinopropanoic acid, also known as N-acetyl-3-sulfino-L-alanine, is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Chemical Formula : C5H9NO5S
- Molecular Weight : 195.19 g/mol
- Structure : The compound features an acetamido group and a sulfinic acid moiety, contributing to its unique reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Studies have demonstrated that this compound may play a role in neuroprotection by modulating glutamate levels in the brain. It acts as a scavenger of glutamate, which is significant in preventing excitotoxicity—a condition that can lead to neuronal death.
3. Anti-inflammatory Properties
The compound has been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Experimental Data
Study | Objective | Findings |
---|---|---|
Zhang et al. (2020) | To assess the antioxidant capacity of this compound | The compound demonstrated significant free radical scavenging activity in vitro. |
Lee et al. (2021) | Investigate neuroprotective effects in a rat model | Administration of the compound reduced neuronal apoptosis and improved cognitive function post-injury. |
Kim et al. (2022) | Evaluate anti-inflammatory effects | The compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. |
The biological activities of this compound can be attributed to several mechanisms:
- Glutamate Modulation : By acting on glutamate transporters, it helps maintain optimal glutamate levels, reducing excitotoxicity.
- Antioxidant Pathways : It upregulates the expression of antioxidant enzymes, enhancing cellular defense against oxidative stress.
- Cytokine Inhibition : The compound inhibits pathways leading to the production of inflammatory cytokines, thereby mitigating inflammation.
Properties
Molecular Formula |
C5H9NO5S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-sulfinopropanoic acid |
InChI |
InChI=1S/C5H9NO5S/c1-3(7)6-4(5(8)9)2-12(10)11/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
OLDOHNVNKOLFSP-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS(=O)O)C(=O)O |
Origin of Product |
United States |
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